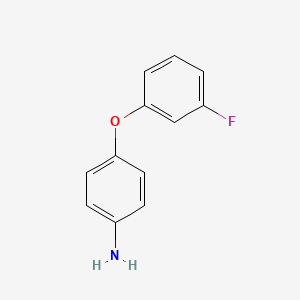
4-(3-Fluorophenoxy)aniline
説明
4-(3-Fluorophenoxy)aniline is a chemical compound that belongs to the aniline family, which is characterized by the presence of an amino group attached to a phenyl ring. This particular compound also contains a fluorophenoxy group, indicating the presence of a fluorine atom and an ether linkage. Aniline derivatives, including those with fluorine substituents, are of significant interest due to their wide range of applications in pharmaceuticals, dyes, and as intermediates in chemical synthesis.
Synthesis Analysis
The synthesis of related aniline compounds has been reported in various studies. For instance, a practical synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline was developed, starting from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol, followed by condensation and reduction reactions, achieving an overall yield of 82% . Although this is not the exact compound , the methodology could potentially be adapted for the synthesis of 4-(3-Fluorophenoxy)aniline by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of aniline derivatives can be analyzed using various spectroscopic techniques. A theoretical structural analysis of 3-chloro-4-fluoro-aniline, a compound similar to 4-(3-Fluorophenoxy)aniline, was conducted using density functional theory (DFT) to predict IR, UV-Visible, Raman, and NMR spectra . These computational methods could be applied to 4-(3-Fluorophenoxy)aniline to predict its structural and spectroscopic properties, aiding in the identification and characterization of the compound.
Chemical Reactions Analysis
Aniline compounds can undergo a variety of chemical reactions. For example, the title compound in one study, N-[Bis(4-fluorophenyl)methylene]aniline, was synthesized through an addition reaction of bis(4-fluorophenyl)methanone with aniline . This demonstrates the reactivity of the amino group in aniline derivatives, which can be exploited in various synthetic applications. The presence of the fluorine atom can also influence the reactivity and properties of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The presence of substituents such as fluorine can affect properties like solubility, boiling point, and reactivity. For instance, superparamagnetic Fe3O4 nanoparticles were used as catalysts for the catalytic oxidation of phenolic and aniline compounds, indicating that aniline derivatives can participate in oxidation reactions under certain conditions . The fluorine atom in 4-(3-Fluorophenoxy)aniline is likely to affect its reactivity and interaction with catalysts in similar reactions.
科学的研究の応用
1. c-Met Kinase Inhibitors Studies
4-(3-Fluorophenoxy)aniline derivatives have been examined for their roles as c-Met kinase inhibitors. A study used docking and quantitative structure–activity relationship (QSAR) methods to analyze the molecular features contributing to high inhibitory activity. The study included derivatives like 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and found predictive models for their biological activities (Caballero et al., 2011).
2. Synthesis Processes
Another research focused on developing a practical synthesis process for 3-chloro-4-(3-fluorobenzyloxy)aniline, a derivative of 4-(3-Fluorophenoxy)aniline. This process highlighted the use of cheap and available materials, robustness, and reduced waste, making it suitable for industrial production (Zhang Qingwen, 2011).
3. Monomolecular Film Formation
Research into azobenzene derivatives including 4-(3-Fluorophenoxy)aniline variants explored their ability to form monomolecular films at the air/water interface. These studies help in understanding the surface properties and potential applications in materials science (Yoshino et al., 1992).
4. Metabolic Biotransformation Studies
The metabolic biotransformation of 4-(3-Fluorophenoxy)aniline derivatives was studied to understand their roles in inducing methemoglobinemia and nephrotoxicity. This research provides insights into the metabolic pathways and toxic endpoints of these compounds (Cnubben et al., 1996).
5. Industrial Applications
4-(3-Fluorophenoxy)aniline derivatives are also important intermediates in the industrial production of pharmaceuticals and agrochemicals. Their synthesis from 4-fluoro-aniline using conventional techniques has been extensively studied (Mercier & Youmans, 1996).
6. Catalytic Oxidation Studies
These compounds have been studied for their role in the catalytic oxidation of phenolic and aniline compounds using Fe3O4 nanoparticles. This research contributes to understanding the elimination of these compounds from solutions, important in environmental chemistry (Zhang et al., 2009).
7. Electro-Optical Applications
Research into the synthesis and characterization of novel polymers based on derivatives of 4-(3-Fluorophenoxy)aniline has shown potential applications in high-temperature electro-optics. This includes the study of molecular properties and potential use in photovoltaic devices (Shahhosseini et al., 2016).
Safety And Hazards
特性
IUPAC Name |
4-(3-fluorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHACTALIXWVZFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572926 | |
| Record name | 4-(3-Fluorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenoxy)aniline | |
CAS RN |
307308-62-9 | |
| Record name | 4-(3-Fluorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-fluorophenoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



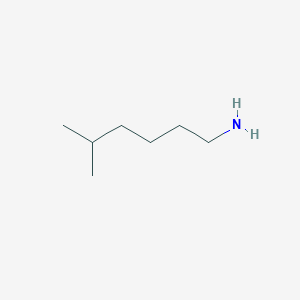
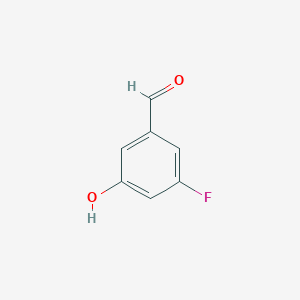
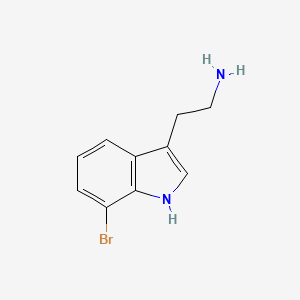
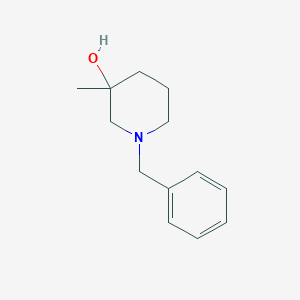
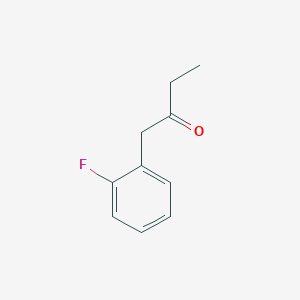

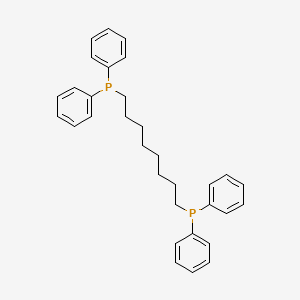
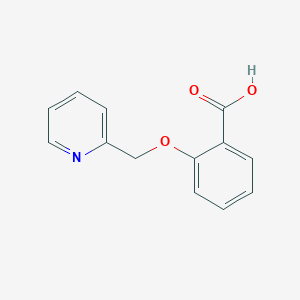
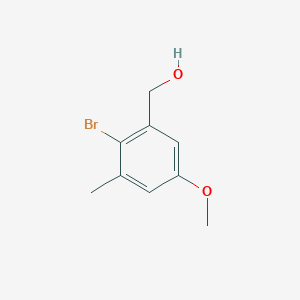
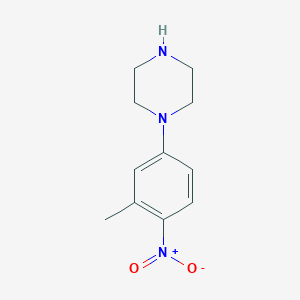
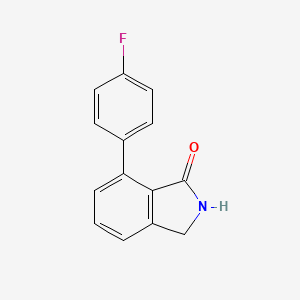
![4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1339296.png)

